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Compound of Interest

Compound Name: Utreglutide

Cat. No.: B15571701 Get Quote

Utreglutide (also known as GL0034) is an investigational, long-acting glucagon-like peptide-1

receptor (GLP-1R) agonist being developed by Sun Pharmaceutical Industries Ltd. for the

treatment of type 2 diabetes, obesity, and related metabolic disorders.[1][2][3] This technical

guide provides a comprehensive overview of its discovery, mechanism of action, and the data

emerging from its preclinical and clinical development.

Discovery and Preclinical Evaluation
Utreglutide was discovered and is being developed by Sun Pharma's internal research and

development team.[1][2] It is designed as a once-weekly subcutaneous injection.

In Vitro Characterization
In vitro studies were conducted to characterize the binding and signaling properties of

Utreglutide in comparison to semaglutide, an established GLP-1R agonist. Using HEK293 and

INS-1832/3 cells that express the human GLP-1R, researchers found that Utreglutide
demonstrated a higher binding affinity for the receptor.

The studies also revealed that Utreglutide is a G protein-biased agonist. It showed a

preference for activating the cyclic adenosine monophosphate (cAMP) signaling pathway over

β-arrestin-2 recruitment and GLP-1R endocytosis. Despite these differences, the insulin

secretory responses from in vitro assays using INS-1832/3 cells, as well as mouse and human

islets, were similar for both Utreglutide and semaglutide.
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Preclinical Animal Studies
The efficacy of Utreglutide was assessed in db/db mice, a common animal model for type 2

diabetes. The results from these preclinical studies were promising, showing that Utreglutide
led to significant improvements in several diabetic parameters. These included:

Reduction in blood glucose levels

Decrease in HbA1c

Augmented insulin secretion

Lowering of glucagon levels

Marked reduction in triglyceride levels

Notably, Utreglutide induced a greater reduction in body weight compared to two other

standard once-a-week GLP-1R agonists used in the study, despite similar food consumption.

Specifically, the body weight reduction was 1.9 and 3.8 times higher than the comparator

drugs. Furthermore, a 6 nmol/kg dose of Utreglutide resulted in at least as much weight loss

and blood glucose lowering as a higher 14 nmol/kg dose of semaglutide.

Clinical Development
Following the positive preclinical results, Sun Pharma initiated Phase 1 clinical trials for

Utreglutide around the third quarter of fiscal year 2021. The clinical program has since

progressed through various stages, evaluating the drug's safety, tolerability, pharmacokinetics,

and pharmacodynamics in different populations.

Phase 1 Studies
The initial Phase 1 trials involved both non-obese and obese adults without diabetes.

Single Ascending Dose (SAD) Study in Obese Adults: In a study with 24 participants having

a BMI ≥30 kg/m ², a single dose of Utreglutide led to a reduction in triglyceride levels and

body weight by day 8. The mean percent change in body weight ranged from -1.9% at a

2000 μg dose to -2.5% at the 2520 μg dose, with these effects sustained through day 22.

Triglyceride levels were also significantly decreased.
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Multiple Ascending Dose (MAD) Study in Healthy Adults: This study enrolled 36 participants

with a BMI between 18 and 28 kg/m ². Once-weekly administration for up to 8 weeks resulted

in dose-dependent body weight reductions of up to 10.7%. The study also noted reductions

in fasting insulin levels and improvements in HOMA-IR, suggesting enhanced insulin

sensitivity.

Multiple Ascending Dose (MAD) Study in Obese Adults: A study involving 24 healthy, obese

male participants (BMI ≥28 kg/m ²) evaluated fixed and escalating weekly doses of

Utreglutide for 4 weeks. The cohort receiving increasing doses (up to 2000 µg) showed a

significant average weight loss of 4.6 kg by day 29, which was sustained through day 43.

This study also confirmed improvements in glucose and insulin levels during oral glucose

tolerance tests (OGTT), as well as reductions in HbA1c, leptin, and lipid levels.

Across these Phase 1 studies, Utreglutide was generally well-tolerated. The most common

adverse events were gastrointestinal in nature, including nausea, vomiting, decreased appetite,

early satiety, and dyspepsia, which is consistent with the GLP-1 receptor agonist class.

Phase 1b/2a Study
A Phase 1b/2a randomized, double-blind, placebo-controlled study was conducted in Australia

to evaluate Utreglutide in post-menopausal women with obesity and Metabolic Dysfunction-

associated Fatty Liver Disease (MAFLD). The study involved 48 participants randomized 3:1 to

receive either Utreglutide or a placebo for 13 weeks, with the dose of Utreglutide being

gradually increased.

After 14 weeks, the women treated with Utreglutide achieved a mean body weight reduction of

8.0%, compared to a 2.1% reduction in the placebo group. A significant portion of the treatment

group achieved clinically meaningful weight loss, with 76% losing more than 5% of their body

weight, and 25% losing more than 10%.

The study also demonstrated other significant metabolic benefits:

Liver Fat Reduction: A mean reduction of 28.6% in liver fat content was observed in the

Utreglutide group, compared to a 2.7% reduction in the placebo group. About 35% of

participants on Utreglutide achieved a relative liver fat content reduction of over 30%.
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Biomarkers: Favorable changes were seen in biomarkers related to fibrosis (PRO-C3) and

insulin sensitivity.

Cardiometabolic Markers: Improvements were noted in systolic blood pressure and serum

uric acid levels.

Phase 2 Studies
Sun Pharma is currently conducting and planning further Phase 2 trials to continue evaluating

the efficacy and safety of Utreglutide. A Phase 2 trial is underway for adults with Type 2

diabetes whose condition is not adequately controlled with metformin or lifestyle changes

alone. Additionally, a proof-of-concept study in obese adults with type 2 diabetes and non-

alcoholic fatty liver disease (NAFLD) or non-alcoholic steatohepatitis (NASH) was planned to

begin enrollment in 2023. A Phase 2a study is also planned for adults with at-risk metabolic

dysfunction-associated steatohepatitis (MASH).

Mechanism of Action
As a GLP-1 receptor agonist, Utreglutide mimics the action of the endogenous incretin

hormone GLP-1. This hormone plays a vital role in glucose homeostasis and appetite

regulation. The mechanism of action of Utreglutide involves several key effects:

Stimulation of Insulin Secretion: It enhances glucose-dependent insulin secretion from

pancreatic beta cells.

Suppression of Glucagon Secretion: It reduces the secretion of glucagon, a hormone that

raises blood sugar levels.

Slowing of Gastric Emptying: It delays the emptying of the stomach, which helps to control

postprandial glucose spikes.

Appetite Regulation: It acts on the central nervous system to reduce appetite and food

intake, which contributes to weight loss.

Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the clinical trials of

Utreglutide.
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Table 1: Phase 1 Single Ascending Dose (SAD) Study in Obese Adults

Parameter Dose
Mean Percent
Change from
Baseline (Day 8)

p-value

Body Weight 2000 µg -1.9% <0.01

2520 µg -2.5% <0.001

Triglycerides 2000 µg -40.7% <0.01

2520 µg -28.0% <0.05

Data from a study with

24 participants (BMI

≥30 kg/m ²).

Table 2: Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Adults

Parameter Dose
Mean Percent
Change from
Baseline

Timepoint p-value

Body Weight 450 µg -4.5% Day 29 <0.001

450/900/1520 µg

(escalating)
-10.7% Day 52 <0.001

Data from a

study with 36

participants (BMI

18–28 kg/m ²).

Table 3: Phase 1b/2a Study in Post-Menopausal Women with Obesity and MAFLD
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Parameter
Utreglutide
Group

Placebo Group Timepoint p-value

Mean % Change

in Body Weight
-8.0% -2.1% Week 14 <0.001

% of Patients

with >5% Weight

Loss

76% - Week 14 -

% of Patients

with >10%

Weight Loss

25% - Week 14 -

Mean % Change

in Liver Fat

Content

-28.6% -2.7% - <0.01

Mean % Change

in PRO-C3

Levels

-12.6% +11.8% - <0.05

Data from a 13-

week study.

Experimental Protocols
In Vitro GLP-1R Characterization

Cell Lines: HEK293 and INS-1832/3 cells engineered to express the human GLP-1 receptor

were used.

Assays:

Kinetic Binding: Parameters of GLP-1R binding were measured to determine affinity.

cAMP Signaling: The production of cyclic adenosine monophosphate was quantified to

assess G protein pathway activation.
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Endocytosis and Recycling: Cellular processes of receptor internalization and return to the

cell surface were monitored.

Insulin Secretion: The release of insulin from INS-1832/3 cells, as well as isolated mouse

and human pancreatic islets, was measured in response to the drug.

Preclinical In Vivo Studies in db/db Mice
Animal Model: db/db mice, which have a mutation in the leptin receptor gene and serve as a

model for type 2 diabetes and obesity, were used.

Administration: Utreglutide was administered chronically to these mice.

Parameters Measured:

Glycemic Control: Blood glucose and HbA1c levels were monitored.

Hormone Levels: Insulin and glucagon levels were measured.

Lipid Profile: Triglyceride levels were assessed.

Body Weight and Food Intake: Changes in body weight and food consumption were

recorded throughout the study.

Phase 1b/2a Clinical Trial Protocol
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participants: 48 post-menopausal women aged 52-69 with a BMI ≥30 kg/m ² and MAFLD,

confirmed by a Controlled Attenuated Parameter (CAP) score ≥306 dB/m via FibroScan®

and a liver fat content ≥10% as assessed by MRI-PDFF.

Randomization: Participants were randomized in a 3:1 ratio to receive either Utreglutide
(n=17 in the presented post-menopausal strata) or placebo (n=5).

Treatment Regimen: Subcutaneous Utreglutide was administered weekly for 13 weeks. The

dosing schedule involved a 10-week titration period, starting at 0.4 mg and increasing to 1.6

mg, followed by a fixed dose of 2.4 mg for 3 weeks.
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Primary and Secondary Endpoints: The study evaluated efficacy, safety, tolerability, and

pharmacokinetics. Key efficacy endpoints included changes in body weight, waist

circumference, liver fat content, and various metabolic biomarkers.

Visualizations
Utreglutide Development Timeline
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Caption: Developmental timeline of Utreglutide (GL0034) from discovery to current clinical

trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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